[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13534003
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-14(2)21(16-9-6-10-20(12-16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t16-/m0/s1 |
| Standard InChI Key | WLFVBOYDDVNHIO-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)N([C@H]1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a complex organic compound belonging to the carbamate ester class. It features a piperidine ring, an aminoacetyl group, and a carbamic acid moiety, which contribute to its potential biological activity. The (S) configuration indicates specific three-dimensional arrangements that may influence its interactions with biological targets.
Synthesis Methods
The synthesis of [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves several key steps:
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Starting Materials: The synthesis begins with appropriate precursors, such as piperidine derivatives and isopropylamine.
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Acylation Steps: The aminoacetyl group is introduced through acylation reactions, often using acetyl chloride or similar reagents.
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Carbamate Formation: The carbamic acid moiety is formed by reacting the piperidine derivative with isopropyl isocyanate.
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Esterification: The benzyl ester is formed by esterification of the carbamic acid with benzyl alcohol.
Biological Activity
Compounds with similar structures often exhibit neuromodulatory effects, suggesting potential therapeutic applications. The biological activity is linked to interactions with enzymes and receptors.
Applications
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Medicinal Chemistry: Used as intermediates in the synthesis of biologically active molecules.
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Pharmaceutical Research: Potential applications in drug design due to its structural motifs correlating with biological activity.
Research Findings
Research on [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester highlights its utility in organic synthesis and medicinal chemistry. Studies indicate that compounds with similar structures exhibit varying degrees of biological activity, which can be explored through binding affinity assays and kinetic studies.
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